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Compound of Interest

Compound Name: GR79236

Cat. No.: B1672128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
GR79236 is a potent and highly selective agonist for the adenosine A1 receptor, a G protein-

coupled receptor implicated in a multitude of physiological processes. This document provides

a comprehensive overview of the discovery, chemical structure, and pharmacological

properties of GR79236. It is intended to serve as a technical resource for researchers and

professionals in the field of drug development. The information presented herein is a synthesis

of publicly available data and aims to provide a detailed understanding of this significant

research compound.

Discovery and Chemical Identity
GR79236, chemically known as N-[(1S, trans)-2-Hydroxycyclopentyl]adenosine, was

developed by Glaxo Wellcome (now part of GSK). While the specific initial discovery and

synthesis publications from Glaxo Wellcome are not readily available in the public domain, the

compound has been extensively characterized in subsequent scientific literature.

Chemical Structure:

IUPAC Name: (2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-

(hydroxymethyl)oxolane-3,4-diol[1]
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Molecular Formula: C₁₅H₂₁N₅O₅[1]

Molecular Weight: 351.36 g/mol [1]

Mechanism of Action: Adenosine A1 Receptor
Signaling
GR79236 exerts its effects by selectively binding to and activating the adenosine A1 receptor

(A1R). The A1R is a class A G protein-coupled receptor that primarily couples to inhibitory G

proteins of the Gi/o family.[2][3] Molecular dynamics simulations suggest a preferential coupling

of the A1R to Gi proteins over Gs proteins.[2][3]

Upon agonist binding, the A1R-Gi complex initiates a signaling cascade with several key

downstream effects:

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits adenylyl

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels.

Modulation of Ion Channels: The βγ-subunits of the G protein can directly modulate ion

channel activity, including the activation of G protein-coupled inwardly rectifying potassium

channels (GIRKs) and the inhibition of voltage-gated Ca²⁺ channels.

Activation of Phospholipase C: In some cellular contexts, A1R activation can also lead to the

stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate

(IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate

protein kinase C (PKC).

The following diagram illustrates the primary signaling pathway of the adenosine A1 receptor

upon activation by an agonist like GR79236.
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Caption: GR79236-mediated Adenosine A1 Receptor Signaling Pathway.
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Quantitative Pharmacological Data
The following tables summarize key quantitative data for GR79236 from various in vitro and in

vivo studies.

Table 1: In Vitro Receptor Binding and Functional Activity

Parameter Species
Tissue/Cell
Line

Value Reference

Ki (A1 Receptor) - - 3.1 nM -

Ki (A2 Receptor) - - 1300 nM -

IC₅₀ (cAMP

accumulation)
- DDT₁ MF-2 cells 2.6 nM -

Table 2: In Vivo Pharmacological Effects
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Study Animal Model Doses Key Findings Reference

Sleep Apnea
Sprague-Dawley

Rats

0.03, 0.3, 3

mg/kg (i.p.)

Significant

reduction in

spontaneous

apneas at all

doses. Over 70%

reduction in

apnea index at 3

mg/kg.

[4]

Trigeminal

Nociception

Healthy Female

Volunteers
10 µg/kg (i.v.)

Significant

reduction of the

contralateral R2

component of the

blink reflex.

[5]

Metabolic Effects Normal Rats
1 mg/kg/day for 8

days

Reduced fasting

glucose (25%),

free fatty acids

(50%), and

triglycerides

(55%).

[6]

Metabolic Effects
Fructose-fed

Rats

1 mg/kg/day for 8

days

Ameliorated

increases in fatty

acid and

triglyceride

levels.

[6]

Cardiovascular

Effects
Conscious Rats

Oral

administration

Hypotensive and

bradycardiac

effects (one log

unit less potent

than CPA).

[7]

Key Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9493917/
https://pubmed.ncbi.nlm.nih.gov/12716347/
https://pubmed.ncbi.nlm.nih.gov/9424021/
https://pubmed.ncbi.nlm.nih.gov/9424021/
https://pubmed.ncbi.nlm.nih.gov/8577816/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section provides an overview of the methodologies used in significant studies involving

GR79236.

In Vitro cAMP Accumulation Assay
The inhibitory effect of GR79236 on cAMP accumulation is a key measure of its functional

activity at the A1 receptor.

Objective: To determine the potency of GR79236 in inhibiting adenylyl cyclase activity.

Cell Line: DDT₁ MF-2 smooth muscle cells, which endogenously express both A1 and A2

adenosine receptors.[8][9]

Protocol Outline:

Cell Culture and Membrane Preparation: DDT₁ MF-2 cells are cultured under standard

conditions. For the assay, cell membranes are prepared to isolate the receptors and

associated signaling proteins.[8][9]

Adenylate Cyclase Stimulation: The adenylyl cyclase in the cell membranes is stimulated,

typically with a β-adrenergic agonist like isoproterenol, to increase basal cAMP levels.[8]

Incubation with GR79236: The stimulated membranes are incubated with varying

concentrations of GR79236.

cAMP Quantification: After incubation, the reaction is stopped, and the amount of cAMP

produced is quantified. This is often done using a competitive binding assay, such as a

radioimmunoassay (RIA) or a chemiluminescent immunoassay.[10][11][12]

Data Analysis: The concentration of GR79236 that causes a 50% inhibition of the stimulated

cAMP production (IC₅₀) is calculated from the dose-response curve.

The following diagram outlines the general workflow for a cAMP accumulation assay.
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Caption: General workflow for an in vitro cAMP accumulation assay.
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In Vivo Study of Sleep Apnea in Rats
This study investigated the potential of GR79236 to suppress sleep-related apnea.[4]

Objective: To assess the effect of GR79236 on the frequency and duration of apneas during

different sleep stages in a rat model.

Animal Model: Adult Sprague-Dawley rats.[4]

Protocol Outline:

Surgical Instrumentation: Rats are surgically implanted with electrodes for

electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages. A

telemetric implant is used to measure blood pressure and heart period.[4]

Polysomnographic Recording: Respirations are measured using a single-chamber

plethysmograph. EEG, EMG, respiratory, and cardiovascular data are recorded continuously.

[4]

Drug Administration: Fifteen minutes prior to a 6-hour recording session, each rat receives

an intraperitoneal injection of either saline (control) or one of three doses of GR79236 (0.03,

0.3, or 3 mg/kg).[4]

Data Analysis: The recorded data is scored for sleep stages (NREM and REM sleep).

Spontaneous apneas (defined as pauses in breathing > 2.5 seconds) are identified and

quantified for each sleep stage. The apnea index (apneas per hour) is calculated. Statistical

analysis is performed to compare the effects of different doses of GR79236 to the saline

control.[4]

Human Study on Trigeminal Nociception
This clinical trial explored the analgesic potential of GR79236 in a human model of trigeminal

pain.[5]

Objective: To investigate the effect of GR79236 on trigeminal nociceptive pathways using the

blink reflex.
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Study Design: A randomized, double-blind, placebo-controlled, cross-over trial in twelve healthy

female volunteers.[5]

Protocol Outline:

Blink Reflex Elicitation: The blink reflex, an involuntary blinking of the eyelids elicited by

stimulation of the trigeminal nerve, is used as a measure of trigeminal nociception. The study

compared standard electrodes (SE) with nociception-specific electrodes (NE).[5]

Baseline Measurement: Baseline blink reflexes are recorded before any intervention.

Drug Administration: Participants receive an intravenous infusion of either GR79236 (10

µg/kg) or a placebo.[5]

Post-Dose Measurement: Blink reflexes are recorded again 30 minutes after the infusion.[5]

Data Analysis: The R2 component of the blink reflex, which is mediated by a polysynaptic

brainstem pathway and is sensitive to nociceptive input, is analyzed. The area under the

curve (AUC) of the R2 response is calculated and compared between the GR79236 and

placebo groups using analysis of covariance, with the baseline measurement as a covariate.

[5]

Conclusion
GR79236 is a valuable research tool for investigating the physiological and pathophysiological

roles of the adenosine A1 receptor. Its high potency and selectivity have enabled detailed

studies into the therapeutic potential of A1R agonism in a range of conditions, including sleep

disorders, pain, and metabolic diseases. The quantitative data and experimental protocols

summarized in this guide provide a solid foundation for researchers and drug development

professionals interested in furthering our understanding of this important compound and its

target. Continued research with GR79236 and similar molecules will be crucial in delineating

the therapeutic window for A1R agonists and potentially translating these findings into novel

clinical treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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